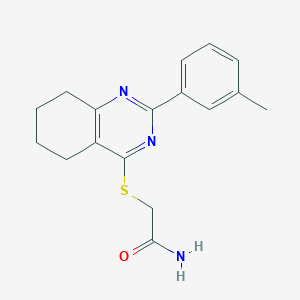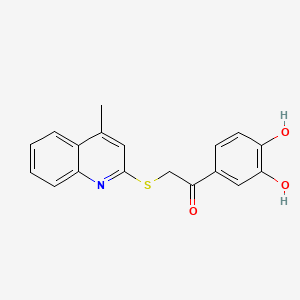
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, also known as SRI-37330, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide reduces the acidity of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-inflammatory effects of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide.
Biochemical and Physiological Effects:
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CAIX and MMPs, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to inhibit the activity of other enzymes, including carbonic anhydrase II (CAII) and carbonic anhydrase XII (CAXII). N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress. Additionally, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to reduce the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer biology. Additionally, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Additionally, further studies are needed to determine the optimal dosing and administration of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in preclinical and clinical studies. Finally, there is a need for studies to investigate the potential use of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide involves the reaction between 6-chloro-5-methylpyridin-3-amine and trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation is also a target for N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c1-4-2-5(3-12-6(4)8)13-16(14,15)7(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMFCXBKCUMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-5-methylpyridin-3-yl)-1,1,1-trifluoromethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)


![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)
![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)





![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)

